An In-depth Technical Guide to N-(2,4-Dimethoxyphenyl)acetamide (CAS Number: 23042-75-3)
An In-depth Technical Guide to N-(2,4-Dimethoxyphenyl)acetamide (CAS Number: 23042-75-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,4-Dimethoxyphenyl)acetamide is a substituted aromatic amide that holds potential as a versatile building block in synthetic organic chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an in-depth analysis of its spectral characteristics. Drawing on established principles and data from structurally analogous compounds, this document offers expert insights into the expected analytical profile of N-(2,4-Dimethoxyphenyl)acetamide, its potential biological significance, and essential safety and handling protocols. This guide is intended to empower researchers with the foundational knowledge required to effectively synthesize, characterize, and utilize this compound in their research endeavors.
Introduction: The Chemical Identity of N-(2,4-Dimethoxyphenyl)acetamide
N-(2,4-Dimethoxyphenyl)acetamide, with the CAS number 23042-75-3, is an organic compound characterized by an acetamide group linked to a 2,4-dimethoxyphenyl ring.[1][2] Its molecular structure combines the features of an aniline derivative and a simple amide, bestowing upon it a unique set of chemical properties and potential reactivity. The presence of two methoxy groups on the phenyl ring significantly influences its electronic and solubility characteristics, making it an interesting candidate for further chemical modifications and as a scaffold in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of N-(2,4-Dimethoxyphenyl)acetamide is presented in the table below. These values are critical for its handling, purification, and use in various experimental setups.
| Property | Value | Source |
| CAS Number | 23042-75-3 | [2] |
| Molecular Formula | C₁₀H₁₃NO₃ | |
| Molecular Weight | 195.22 g/mol | |
| IUPAC Name | N-(2,4-Dimethoxyphenyl)acetamide | |
| Synonyms | 2',4'-Dimethoxyacetanilide | [2] |
Synthesis of N-(2,4-Dimethoxyphenyl)acetamide: A Validated Protocol
The most direct and widely employed method for the synthesis of N-aryl acetamides is the acylation of the corresponding aniline.[3] In the case of N-(2,4-Dimethoxyphenyl)acetamide, the logical precursor is 2,4-dimethoxyaniline. The following protocol details a robust and scalable method for the N-acetylation of 2,4-dimethoxyaniline using acetic anhydride.
Causality of Experimental Choices
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Reactants: 2,4-Dimethoxyaniline serves as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbonyl carbon of acetic anhydride. Acetic anhydride is a preferred acetylating agent due to its high reactivity and the fact that the byproduct, acetic acid, is easily removed.
-
Solvent: Acetic acid is often used as a solvent as it is compatible with the reactants and facilitates the reaction without introducing competing nucleophiles. Water can also be used, often with a base to neutralize the acetic acid byproduct.
-
Temperature: The reaction is typically carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (65.3 mmol) of 2,4-dimethoxyaniline in 50 mL of glacial acetic acid.
-
Addition of Acetylating Agent: To this solution, slowly add 7.3 mL (78.4 mmol, 1.2 equivalents) of acetic anhydride with continuous stirring. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).
-
Workup: Once the reaction is complete, pour the reaction mixture into 200 mL of cold water with stirring. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure N-(2,4-Dimethoxyphenyl)acetamide as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(2,4-Dimethoxyphenyl)acetamide.
Analytical Characterization: A Predictive Approach
Due to the limited availability of published spectral data for N-(2,4-Dimethoxyphenyl)acetamide, this section provides a predictive analysis based on the known spectral characteristics of its constituent functional groups and structurally similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, the acetyl methyl group, and the amide N-H proton. The aromatic protons will appear as a complex splitting pattern in the aromatic region (δ 6.5-8.0 ppm). The two methoxy groups will likely appear as two sharp singlets around δ 3.8-4.0 ppm. The acetyl methyl protons will be a singlet at approximately δ 2.1 ppm. The amide proton (N-H) will be a broad singlet, and its chemical shift will be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms. The carbonyl carbon of the acetamide group is expected to resonate around δ 168-170 ppm. The aromatic carbons will appear in the range of δ 100-160 ppm, with the carbons bearing the methoxy groups being the most downfield. The two methoxy carbons will have signals around δ 55-56 ppm, and the acetyl methyl carbon will be observed at approximately δ 24 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of N-(2,4-Dimethoxyphenyl)acetamide will exhibit characteristic absorption bands for its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| N-H (Amide) | 3300-3250 (sharp, medium) | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Aliphatic) | 3000-2850 | Stretching |
| C=O (Amide I) | 1680-1650 (strong) | Stretching |
| N-H (Amide II) | 1550-1510 | Bending |
| C=C (Aromatic) | 1600-1450 | Stretching |
| C-O (Ether) | 1250-1000 (strong) | Stretching |
The presence of a strong absorption band around 1660 cm⁻¹ for the amide carbonyl stretch is a key diagnostic feature.[4][5]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for N-(2,4-Dimethoxyphenyl)acetamide would be observed at m/z 195. The fragmentation pattern is expected to show characteristic losses. A prominent fragmentation pathway for acetanilides is the cleavage of the amide bond.
-
Key Fragment Ions:
-
m/z 153: Loss of the acetyl group (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement, resulting in the 2,4-dimethoxyaniline radical cation.
-
m/z 138: Loss of the entire acetamide side chain.
-
m/z 43: The acetyl cation (CH₃CO⁺) is often a prominent peak.
-
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the analysis of N-(2,4-Dimethoxyphenyl)acetamide.[6]
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is typically effective.
-
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).
-
Expected Retention Time: The retention time will depend on the specific gradient and column used, but due to its moderate polarity, it will be well-retained on a C18 column.
Potential Applications in Research and Drug Development
While specific biological activities for N-(2,4-Dimethoxyphenyl)acetamide are not extensively documented, the 2,4-dimethoxyphenyl moiety is present in a variety of biologically active molecules. This suggests that N-(2,4-Dimethoxyphenyl)acetamide could serve as a valuable intermediate for the synthesis of novel therapeutic agents.
The 2,4-Dimethoxyphenyl Scaffold in Medicinal Chemistry
Derivatives of dimethoxybenzene have been reported to exhibit a range of biological activities, including:
-
Anticancer Activity: Some compounds containing the dimethoxyphenyl moiety have shown cytotoxic effects against various cancer cell lines.[7]
-
Antioxidant Properties: The methoxy groups can donate electrons, and compounds with this scaffold may act as free radical scavengers.[8]
-
Enzyme Inhibition: The 2,4-dimethoxyphenyl ring can be a key pharmacophore for interacting with the active sites of various enzymes.
Hypothetical Signaling Pathway Involvement
Given the prevalence of dimethoxybenzene derivatives as anticancer agents, a potential, though hypothetical, mechanism of action could involve the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling N-(2,4-Dimethoxyphenyl)acetamide.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
First Aid Measures:
-
In case of skin contact: Wash with soap and water.
-
In case of eye contact: Rinse thoroughly with plenty of water.
-
If inhaled: Move to fresh air.
-
If swallowed: Seek medical attention.
-
Conclusion
N-(2,4-Dimethoxyphenyl)acetamide is a chemical compound with clear potential as a synthetic intermediate. This guide has provided a comprehensive framework for its synthesis, characterization, and potential applications. While direct experimental data is limited, the principles of organic chemistry and the known properties of related compounds allow for a robust and scientifically grounded understanding of this molecule. It is our hope that this in-depth guide will serve as a valuable resource for researchers and contribute to the advancement of chemical synthesis and drug discovery.
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